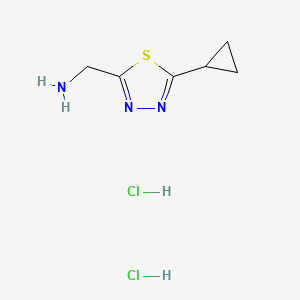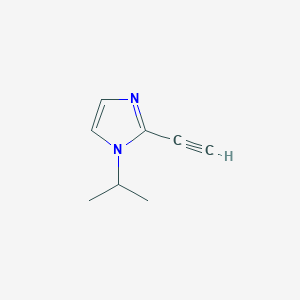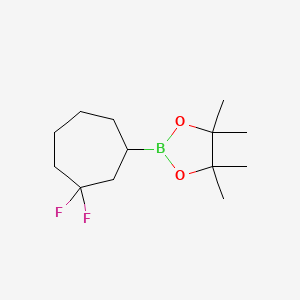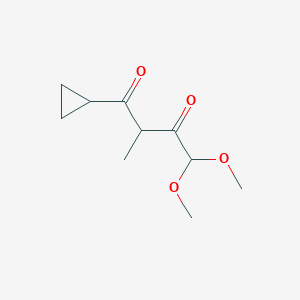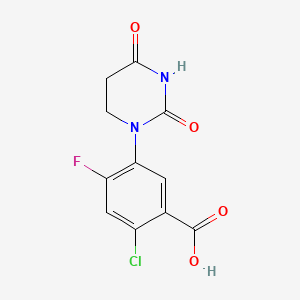
2-Chloro-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the diazinane ring through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may investigate the compound’s effects on biological systems, including its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure may offer potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets and pathways. For example, the compound may inhibit specific enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies on the compound’s binding affinity, kinetics, and structural interactions are essential to elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid include other halogenated benzoic acids and diazinane derivatives. Examples include:
- 2-chloro-4-fluorobenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
- 2-chloro-5-(1,3-diazinan-1-yl)-4-fluorobenzoic acid
Uniqueness
The uniqueness of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
特性
分子式 |
C11H8ClFN2O4 |
|---|---|
分子量 |
286.64 g/mol |
IUPAC名 |
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H8ClFN2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChIキー |
XBXAWMCUIQDBOS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
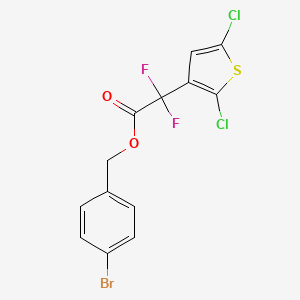
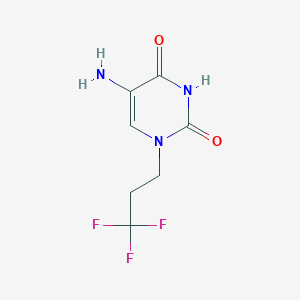
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)

![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)

